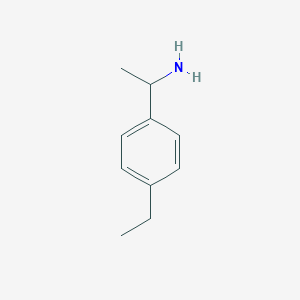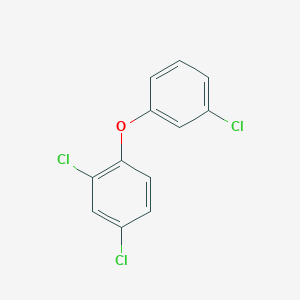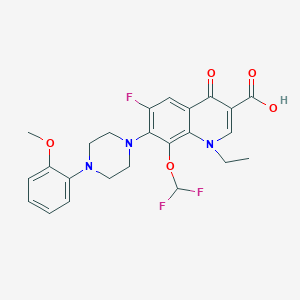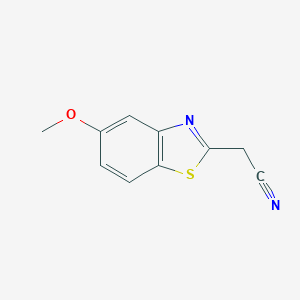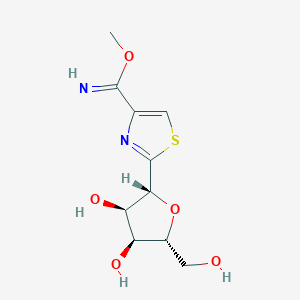
4-Methylamidatetiazofurin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylamidatetiazofurin (4-MATF) is a synthetic compound that has received significant attention in scientific research due to its unique properties. It belongs to the class of tiazofurin derivatives and has shown promising results in various biological applications.
作用机制
The mechanism of action of 4-Methylamidatetiazofurin involves the inhibition of an enzyme called inosine monophosphate dehydrogenase (IMPDH). IMPDH is an essential enzyme that plays a crucial role in the biosynthesis of guanine nucleotides, which are necessary for DNA synthesis and cell proliferation. By inhibiting IMPDH, 4-Methylamidatetiazofurin disrupts the nucleotide metabolism of cancer cells, leading to their death.
生化和生理效应
Apart from its anticancer activity, 4-Methylamidatetiazofurin has been shown to have several other biochemical and physiological effects. It has been reported to inhibit the replication of the hepatitis C virus, which is a significant cause of liver disease worldwide. Moreover, 4-Methylamidatetiazofurin has been found to enhance the immune response of the body by activating the production of cytokines and chemokines.
实验室实验的优点和局限性
One of the main advantages of 4-Methylamidatetiazofurin is its selectivity towards cancer cells, which makes it a potential candidate for cancer therapy. Additionally, 4-Methylamidatetiazofurin has a low toxicity profile, which is desirable for any drug candidate. However, the synthesis of 4-Methylamidatetiazofurin is a complex process, which limits its availability for research purposes. Moreover, the mechanism of action of 4-Methylamidatetiazofurin is not fully understood, which makes it challenging to optimize its therapeutic potential.
未来方向
Despite the promising results of 4-Methylamidatetiazofurin in preclinical studies, there is still a long way to go before it can be used in clinical settings. Some of the future directions for research on 4-Methylamidatetiazofurin include:
1. Optimization of the synthesis method to increase the yield and purity of the compound.
2. Elucidation of the mechanism of action of 4-Methylamidatetiazofurin to identify potential targets for cancer therapy.
3. Evaluation of the pharmacokinetics and pharmacodynamics of 4-Methylamidatetiazofurin in animal models to determine its safety and efficacy.
4. Development of novel drug delivery systems to improve the bioavailability of 4-Methylamidatetiazofurin.
Conclusion:
In conclusion, 4-Methylamidatetiazofurin is a promising compound that has shown potential as an anticancer agent. Its unique mechanism of action and low toxicity profile make it an attractive candidate for cancer therapy. However, further research is required to optimize its therapeutic potential and develop it into a clinically viable drug.
合成方法
The synthesis of 4-Methylamidatetiazofurin is a multi-step process that involves the reaction of 2-amino-5-methylthiazole with ethyl chloroformate, followed by the reaction with hydrazine hydrate to form the final product. The purity and yield of 4-Methylamidatetiazofurin depend on the reaction conditions and the quality of the starting materials.
科学研究应用
4-Methylamidatetiazofurin has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cells, including leukemia, breast cancer, and lung cancer. Moreover, 4-Methylamidatetiazofurin has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable feature for cancer treatment.
属性
CAS 编号 |
144660-79-7 |
|---|---|
产品名称 |
4-Methylamidatetiazofurin |
分子式 |
C10H14N2O5S |
分子量 |
274.3 g/mol |
IUPAC 名称 |
methyl 2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboximidate |
InChI |
InChI=1S/C10H14N2O5S/c1-16-9(11)4-3-18-10(12-4)8-7(15)6(14)5(2-13)17-8/h3,5-8,11,13-15H,2H2,1H3/t5-,6-,7-,8-/m1/s1 |
InChI 键 |
ZWHJLJBFDVMAJQ-WCTZXXKLSA-N |
手性 SMILES |
COC(=N)C1=CSC(=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
COC(=N)C1=CSC(=N1)C2C(C(C(O2)CO)O)O |
规范 SMILES |
COC(=N)C1=CSC(=N1)C2C(C(C(O2)CO)O)O |
同义词 |
2-(beta-D-ribofuranosyl)thiazol-4-ylcarboximidate 4-methylamidatetiazofurin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one](/img/structure/B116079.png)
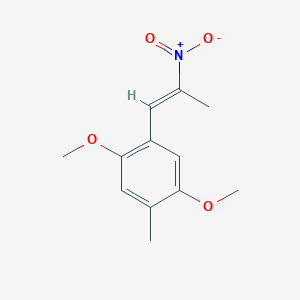
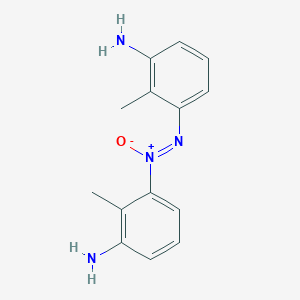
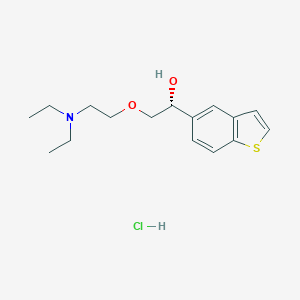
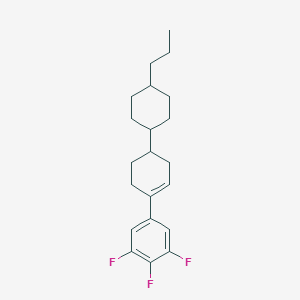
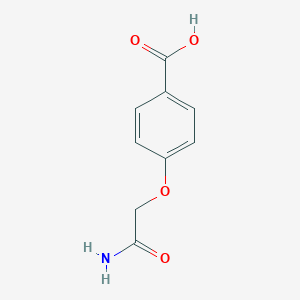
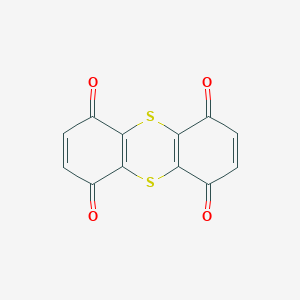
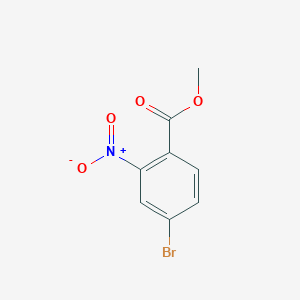
![[(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate](/img/structure/B116095.png)
![Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B116096.png)
